3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine is a compound that features a piperidine ring substituted with a thioether linkage to a methylated imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine ring can interact with various biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness
3-(((1-Methyl-1h-imidazol-2-yl)thio)methyl)piperidine is unique due to its combined imidazole-thioether-piperidine structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H17N3S |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
3-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C10H17N3S/c1-13-6-5-12-10(13)14-8-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7-8H2,1H3 |
InChI Key |
GWDHIPVROCENHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.